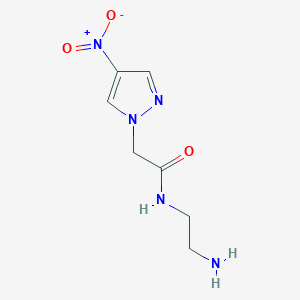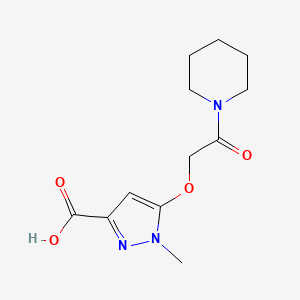
6,6-Difluoro-2,3,4,4a,5,7,8,8a-octahydro-1H-quinoline;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6-Difluoro-2,3,4,4a,5,7,8,8a-octahydro-1H-quinoline;hydrochloride is a fluorinated derivative of octahydroquinoline. This compound is notable for its unique structural features, including the presence of two fluorine atoms at the 6-position and its hydrochloride salt form, which enhances its solubility and stability. It is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Difluoro-2,3,4,4a,5,7,8,8a-octahydro-1H-quinoline;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 2,3,4,4a,5,7,8,8a-octahydroquinoline.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by treating it with hydrochloric acid in an appropriate solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom or the carbon atoms adjacent to it.
Reduction: Reduction reactions can target the double bonds or the nitrogen atom, potentially leading to further hydrogenation.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, although they are generally less reactive due to the strong C-F bond.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Products may include N-oxides or carbonyl derivatives.
Reduction: Fully hydrogenated derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6,6-Difluoro-2,3,4,4a,5,7,8,8a-octahydro-1H-quinoline;hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biological Studies: Used in studies to understand the role of fluorinated compounds in biological systems.
Industrial Applications: Potential use in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6,6-Difluoro-2,3,4,4a,5,7,8,8a-octahydro-1H-quinoline;hydrochloride involves its interaction with specific molecular targets, which could include enzymes, receptors, or ion channels. The presence of fluorine atoms can enhance binding affinity and selectivity due to their electronegativity and ability to form strong hydrogen bonds.
Comparison with Similar Compounds
Similar Compounds
2,3,4,4a,5,7,8,8a-Octahydro-1H-quinoline: The non-fluorinated parent compound.
6-Fluoro-2,3,4,4a,5,7,8,8a-octahydro-1H-quinoline: A mono-fluorinated derivative.
6,6-Dichloro-2,3,4,4a,5,7,8,8a-octahydro-1H-quinoline: A dichlorinated analogue.
Uniqueness
6,6-Difluoro-2,3,4,4a,5,7,8,8a-octahydro-1H-quinoline;hydrochloride is unique due to the presence of two fluorine atoms, which can significantly alter its chemical and biological properties compared to its non-fluorinated or mono-fluorinated counterparts. The hydrochloride form also enhances its solubility and stability, making it more suitable for various applications.
Properties
IUPAC Name |
6,6-difluoro-2,3,4,4a,5,7,8,8a-octahydro-1H-quinoline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F2N.ClH/c10-9(11)4-3-8-7(6-9)2-1-5-12-8;/h7-8,12H,1-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDZHFRRGSFFYOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CCC2NC1)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1-Cyclopropyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride](/img/structure/B2574678.png)
![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2574680.png)
![2-Amino-6H-[1,3]thiazolo[5,4-d]pyrimidine-7-thione](/img/structure/B2574681.png)

![2-[6-(4-Ethylphenyl)pyridazin-3-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2574684.png)



![N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}cyclopentanecarboxamide](/img/structure/B2574694.png)
![7-chloro-N,N-diethyl-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2574695.png)
![6-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B2574698.png)
![N-benzyl-2-{[5-(3-methoxyphenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide](/img/structure/B2574699.png)
![2-[4-[[2-ethoxy-4-ethyl-5-[[[(2S)-4-methyl-2-sulfanylpentanoyl]amino]methyl]imidazol-1-yl]methyl]-3-fluorophenyl]benzoic acid;2,2,2-trifluoroacetic acid](/img/structure/B2574700.png)
![N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}-6-(piperidin-1-yl)pyridazine-3-carboxamide](/img/structure/B2574701.png)
